molecular formula C15H18N2O2 B249528 2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol

2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol

Cat. No. B249528
M. Wt: 258.32 g/mol
InChI Key: FKZPCHZVVHPULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol, commonly known as PMP-EtOH, is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications.

Mechanism of Action

The mechanism of action of PMP-EtOH is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in cell growth and inflammation. Specifically, PMP-EtOH has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), both of which are involved in cell signaling pathways that regulate cell growth and inflammation.
Biochemical and Physiological Effects:
PMP-EtOH has been found to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, PMP-EtOH has been found to inhibit the activity of certain enzymes involved in lipid metabolism. It has also been shown to increase the activity of certain antioxidant enzymes, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using PMP-EtOH in lab experiments is that it is relatively easy to synthesize and purify. Additionally, PMP-EtOH has been found to be relatively non-toxic, making it a potentially safe therapeutic agent. However, one limitation of using PMP-EtOH in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.

Future Directions

There are several potential future directions for research on PMP-EtOH. One area of interest is the development of PMP-EtOH as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of PMP-EtOH and to optimize its use in various applications. Finally, there is potential for the development of new derivatives of PMP-EtOH with improved therapeutic properties.

Synthesis Methods

PMP-EtOH is synthesized through a multistep process that involves the reaction of 2-(4-hydroxyphenoxy)ethanol with 3-pyridinemethanamine. The reaction is catalyzed by a base, such as potassium carbonate, and occurs under reflux conditions. The resulting product is then purified through column chromatography to obtain pure PMP-EtOH.

Scientific Research Applications

PMP-EtOH has been found to have potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing apoptosis. Additionally, PMP-EtOH has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

properties

Product Name

2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-[4-[(pyridin-3-ylmethylamino)methyl]phenoxy]ethanol

InChI

InChI=1S/C15H18N2O2/c18-8-9-19-15-5-3-13(4-6-15)10-17-12-14-2-1-7-16-11-14/h1-7,11,17-18H,8-10,12H2

InChI Key

FKZPCHZVVHPULJ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNCC2=CC=C(C=C2)OCCO

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=C(C=C2)OCCO

Origin of Product

United States

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